1-(Hydroxymethyl)-4-methylcyclohexane-1-carbaldehyde

Catalog No.
S13799645
CAS No.
M.F
C9H16O2
M. Wt
156.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Hydroxymethyl)-4-methylcyclohexane-1-carbaldehy...

Product Name

1-(Hydroxymethyl)-4-methylcyclohexane-1-carbaldehyde

IUPAC Name

1-(hydroxymethyl)-4-methylcyclohexane-1-carbaldehyde

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

InChI

InChI=1S/C9H16O2/c1-8-2-4-9(6-10,7-11)5-3-8/h6,8,11H,2-5,7H2,1H3

InChI Key

VAIKVDRJNRUVFU-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(CO)C=O

1-(Hydroxymethyl)-4-methylcyclohexane-1-carbaldehyde is an organic compound with the molecular formula C9H16O2C_9H_{16}O_2 and a molecular weight of 156.22 g/mol. This compound features a hydroxymethyl group and an aldehyde functional group on a cyclohexane ring, which contributes to its unique chemical properties and reactivity. The presence of both the hydroxymethyl and aldehyde groups allows for diverse chemical behavior, making it a valuable intermediate in organic synthesis.

Typical of aldehydes and alcohols, including:

  • Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid. The aldehyde group can also be oxidized to yield a carboxylic acid derivative.
  • Reduction: The aldehyde group can be reduced to form the corresponding alcohol, 1-(hydroxymethyl)-4-methylcyclohexanol, using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Cannizzaro Reaction: If subjected to strong bases, the compound may undergo disproportionation, yielding both an alcohol and a carboxylic acid, typical for non-enolizable aldehydes .

The synthesis of 1-(hydroxymethyl)-4-methylcyclohexane-1-carbaldehyde can be achieved through several methods:

  • Hydroformylation: This method involves the reaction of 4-methylcyclohexene with carbon monoxide and hydrogen in the presence of a catalyst (such as rhodium or cobalt) to introduce both the aldehyde and hydroxymethyl groups under high pressure and moderate temperature conditions.
  • Oxidation of Alcohol: Starting from 1-(hydroxymethyl)-4-methylcyclohexanol, oxidation can be performed using oxidizing agents like pyridinium chlorochromate or chromium trioxide to yield the desired aldehyde.

1-(Hydroxymethyl)-4-methylcyclohexane-1-carbaldehyde has several applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Fragrance Industry: Its unique structure makes it suitable for use in the formulation of fragrances and flavoring agents.
  • Polymer Chemistry: The compound may act as a building block for polymerization reactions or as a modifier in polymer formulations.

Interaction studies involving 1-(hydroxymethyl)-4-methylcyclohexane-1-carbaldehyde focus on its reactivity with nucleophiles due to its aldehyde functionality. The carbonyl carbon is susceptible to nucleophilic attack, leading to various derivatives. Additionally, studies on similar compounds indicate that interactions with biological macromolecules could provide insights into its potential therapeutic applications.

Several compounds share structural similarities with 1-(hydroxymethyl)-4-methylcyclohexane-1-carbaldehyde. Here are some notable examples:

Compound NameFunctional GroupsUnique Features
Cyclohexane-1-carbaldehydeAldehydeLacks hydroxymethyl group
4-MethylcyclohexanolHydroxylContains hydroxyl instead of aldehyde
4-Methylcyclohexane-1-carboxylic acidCarboxylic acidContains a carboxylic acid group instead of aldehyde
4-Hydroxymethylcyclohexanecarboxylic acidHydroxyl and carboxylic acidContains both functional groups but lacks methyl group

Uniqueness

The uniqueness of 1-(hydroxymethyl)-4-methylcyclohexane-1-carbaldehyde lies in its combination of both hydroxymethyl and aldehyde groups on a cyclohexane ring. This specific arrangement allows for distinct chemical reactivity compared to its analogs, making it particularly valuable in synthetic chemistry and industrial applications. The ability to participate in various reactions enhances its utility as an intermediate in complex organic syntheses.

XLogP3

1.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

156.115029749 g/mol

Monoisotopic Mass

156.115029749 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

Explore Compound Types